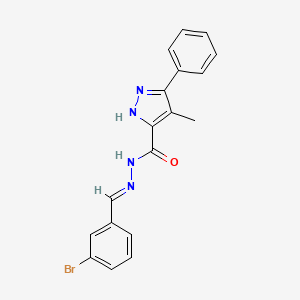
N-(3-methylphenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(3-methylphenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea derivatives typically involves the reaction of amino-thiadiazole with aroylazides or isocyanates. For example, the synthesis of similar compounds has been reported where 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole was reacted with 2,6-difluorobenzoyl isocyanate, yielding compounds with significant bioactivities (Song, Tan, & Wang, 2008).
Molecular Structure Analysis
Crystal structure and spectroscopic methods (NMR, MS, IR) are pivotal in characterizing the molecular structure of these urea derivatives. The crystal structure can reveal the planarity of the urea scaffold and the presence of intramolecular and intermolecular hydrogen bonding, contributing to the stability and reactivity of these molecules (Song, Tan, & Wang, 2008).
Chemical Reactions and Properties
The reactivity of N-(3-methylphenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea derivatives can be influenced by the presence of substituents on the phenyl and thiazol rings. These modifications can affect the compound's ability to form hydrogen bonds and π-π stacking interactions, which are essential for its biological activities and interactions with other molecules (Zhang et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, can vary significantly depending on the substituents present in the urea derivatives. These properties are crucial for determining the compound's suitability for specific applications, including its bioavailability and stability under various conditions (Shi, 2011).
科学的研究の応用
Urea Derivatives and Cytokinin Activity
Urea derivatives, including compounds structurally related to N-(3-methylphenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea, have been identified for their cytokinin-like activity, significantly influencing cell division and differentiation in plant biology. For instance, compounds like forchlorofenuron and thidiazuron exhibit cytokinin-like activity, often exceeding that of adenine compounds, and are extensively used in in vitro plant morphogenesis studies. Recent studies have focused on the structure-activity relationship of these urea cytokinins, leading to the identification of new derivatives that specifically enhance adventitious root formation, offering insights into their potential as regulators of plant growth and development (Ricci & Bertoletti, 2009).
Enzyme Inhibition and Anticancer Activity
Research into the enzyme inhibition and anticancer properties of urea derivatives has yielded promising results. For example, a study synthesized new urea derivatives and assessed their effects on urease, β-glucuronidase, and phosphodiesterase enzymes, alongside their impact on a prostate cancer cell line. One particular compound showed notable in vitro anticancer activity, highlighting the therapeutic potential of these derivatives in cancer treatment and enzyme inhibition strategies (Mustafa, Perveen, & Khan, 2014).
Agricultural Enhancements and Nitrogen Management
In the context of agriculture, certain urea derivatives are investigated for their role in enhancing nitrogen management and crop performance. The application of different urea derivatives, along with additives like nitrification and urease inhibitors, has been studied to optimize nitrogen utilization, reduce nitrogen losses, and improve crop yields, particularly in irrigated potato production. These studies suggest that specific urea derivatives could play a crucial role in sustainable agriculture by improving fertilizer efficiency and reducing environmental impact (Souza, Rosen, & Venterea, 2019).
Molecular Design and Drug Discovery
The structural flexibility of urea derivatives allows for significant innovation in drug discovery and molecular design. Investigations into the synthesis, structural analysis, and biological activity of these compounds provide valuable insights into their potential as drug candidates. For instance, the design and synthesis of N-pyrazole, N'-thiazole ureas as inhibitors of the p38α MAP kinase illustrate the application of urea derivatives in targeting specific proteins involved in disease pathways, showcasing their utility in the development of novel therapeutic agents (Getlik et al., 2012).
Micropropagation and Plant Morphogenesis
Urea derivatives, such as thidiazuron, have been extensively used in the micropropagation of aroid plants, demonstrating their significant cytokinin-like activity in plant tissue culture and morphogenesis. These compounds facilitate efficient micropropagation through in vitro shoot culture, plant regeneration via shoot organogenesis, somatic embryogenesis, and the formation of protocorm-like bodies, highlighting their importance in agricultural biotechnology and plant science research (Chen & Wei, 2018).
特性
IUPAC Name |
1-(3-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-4-3-5-10(6-8)14-11(16)15-12-13-9(2)7-17-12/h3-7H,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXYOBACYPJJOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-({N-[(4-methylphenyl)sulfinyl]phenylalanyl}amino)benzoate](/img/structure/B5541224.png)
![N'-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5541231.png)

![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5541236.png)
![ethyl 4-{[(2-ethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5541249.png)

![2-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5541264.png)
![4-chloro-2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5541269.png)
![(4aS*,7aR*)-1-(2-methyl-3-furoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5541277.png)


![methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5541294.png)
![N-cyclohexyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5541313.png)
![4-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5541315.png)